

Diprotin A TFA CAS number 209248-71-5.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diprotin A TFA*

Cat. No.: *B2923929*

[Get Quote](#)

An In-Depth Technical Guide to **Diprotin A TFA** (CAS: 209248-71-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprotin A is a tripeptide (Ile-Pro-Ile) originally isolated from *Bacillus cereus* that functions as a potent and competitive inhibitor of Dipeptidyl Peptidase IV (DPP-IV).^{[1][2]} The trifluoroacetate (TFA) salt, identified by CAS number 209248-71-5, is a common formulation used in research settings to improve the handling and solubility of the peptide.^{[3][4][5]} DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).^{[6][7]} By inhibiting DPP-IV, Diprotin A prolongs the activity of these incretins, making it a valuable tool for research in type 2 diabetes, stem cell biology, and vascular permeability.^{[1][8][9]}

Physicochemical Properties

The properties of Diprotin A and its TFA salt are crucial for experimental design, including solvent selection and storage conditions.

Property	Diprotin A	Diprotin A TFA
CAS Number	90614-48-5[8]	209248-71-5[3]
Sequence	H-Ile-Pro-Ile-OH (IPI)[5][8]	H-Ile-Pro-Ile-OH • TFA
Molecular Formula	C ₁₇ H ₃₁ N ₃ O ₄ [8][10][11]	C ₁₉ H ₃₂ F ₃ N ₃ O ₆ [3]
Molecular Weight	341.45 g/mol [8][10][11]	455.47 g/mol [3]
Purity	≥95% to ≥98% (HPLC)[8][10][11]	Varies by supplier
Appearance	White to off-white crystalline solid[10]	Lyophilized powder[5]
Solubility	Soluble in water (up to 100 mM), DMSO (~25 mg/mL), DMF (~33 mg/mL), and ethanol (~10 mg/mL).[8][10][12]	Enhanced solubility in aqueous solutions.[5]
Storage	Store at -20°C for long-term stability (≥4 years).[8][9][10] Aqueous solutions should be used within a day.[10]	Store lyophilized powder at or below -20°C.[3][5] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[3][12]

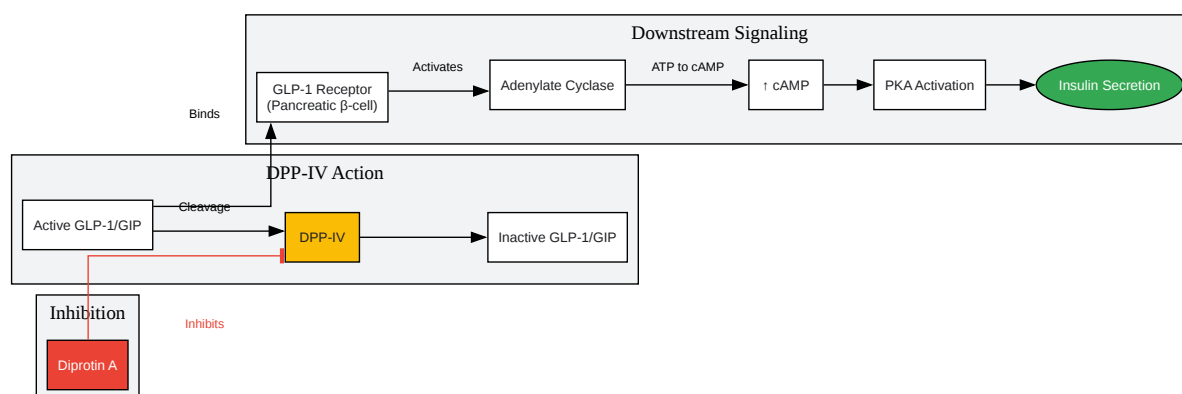
Mechanism of Action

Diprotin A exhibits its biological effects primarily through the inhibition of DPP-IV, which in turn modulates multiple signaling pathways.

Inhibition of DPP-IV and Regulation of the Incretin System

DPP-IV is the primary enzyme responsible for the degradation and inactivation of incretin hormones, GLP-1 and GIP, which are crucial for maintaining glucose homeostasis.[7] These hormones are released from the gut in response to nutrient intake and stimulate glucose-dependent insulin secretion from pancreatic β -cells.[6][13] Diprotin A competitively inhibits

DPP-IV, preventing the cleavage of GLP-1 and GIP.[1][8] This extends the half-life of active incretins, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.[13]

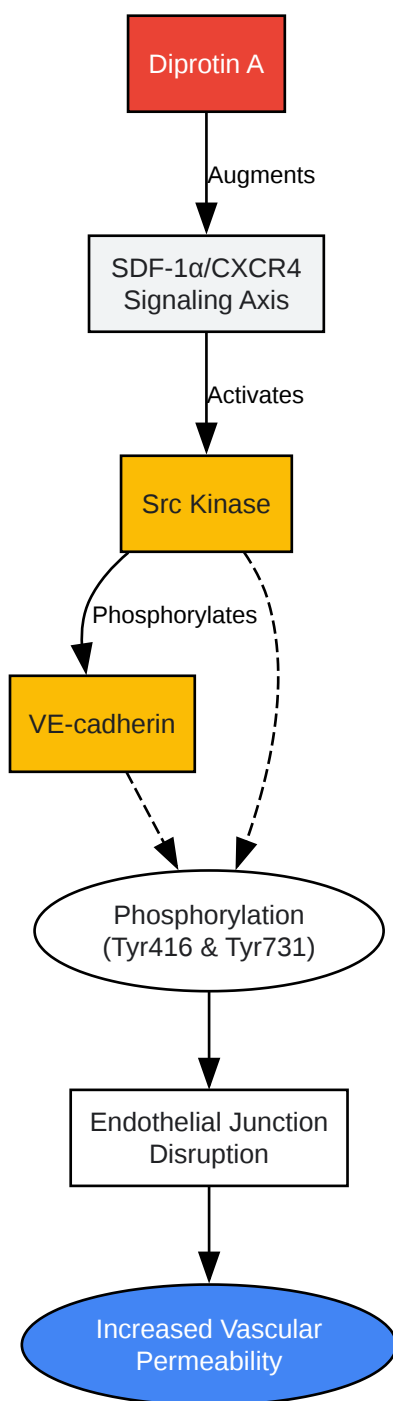


[Click to download full resolution via product page](#)

Fig. 1: Diprotin A inhibits DPP-IV, enhancing GLP-1 signaling.

Modulation of Vascular Permeability

Beyond its role in glucose metabolism, Diprotin A has been shown to influence vascular permeability.[8][12] Studies indicate that it can induce the phosphorylation of Src kinase and vascular endothelium (VE)-cadherin.[8][12] This action disrupts endothelial cell junctions and increases vascular leakage in the retina, a process mediated by the augmentation of the SDF-1 α /CXCR4 signaling pathway.[12]



[Click to download full resolution via product page](#)

Fig. 2: Pathway of Diprotin A-induced vascular permeability.

Quantitative Biological Data

The inhibitory potency of Diprotin A against DPP-IV has been quantified in various studies, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

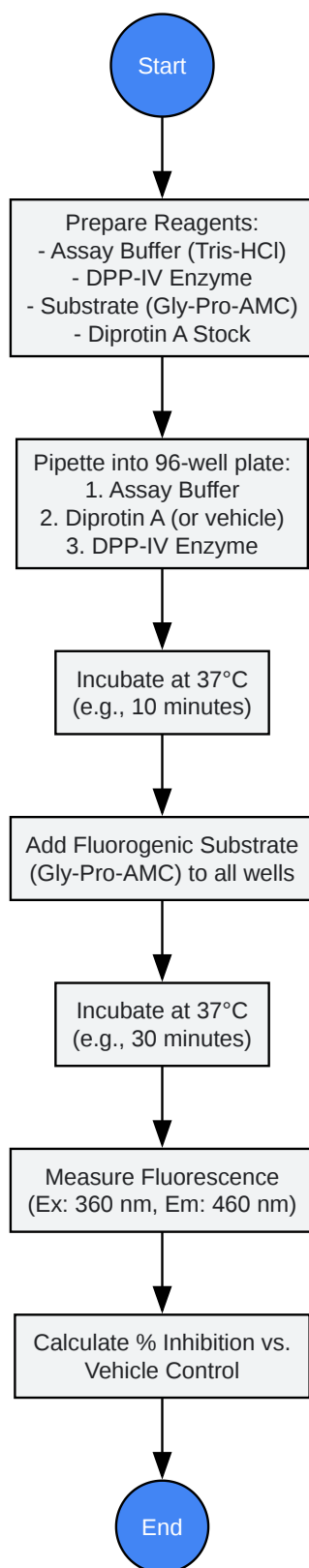
Parameter	Value	Organism/System	Reference
IC ₅₀	1.1 µg/mL (~3.22 µM)	Not Specified	[9]
IC ₅₀	1.543 µg/mL (~4.52 µM)	Not Specified	[14]
IC ₅₀	0.5 mg/mL (~1464 µM)	Not Specified	[15]

Note: IC₅₀ values can vary significantly based on assay conditions, substrate concentration, and enzyme source.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is a representative method for screening DPP-IV inhibitors like Diprotin A, adapted from commercially available kits and published methods.[14][15][16]



[Click to download full resolution via product page](#)

Fig. 3: General workflow for a DPP-IV fluorometric inhibition assay.

Methodology:

- Reagent Preparation:
 - Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).[\[16\]](#)
 - Dilute human recombinant DPP-IV enzyme in the assay buffer to the desired final concentration (e.g., 17.34 $\mu\text{U}/\mu\text{L}$).[\[15\]](#)
 - Prepare a stock solution of the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC).[\[16\]](#)
 - Prepare a stock solution of **Diprotin A TFA** in a suitable solvent (e.g., water or DMSO) and create a serial dilution series.[\[12\]](#)
- Assay Procedure (96-well plate format):
 - Inhibitor Wells: Add 30 μL of assay buffer, 10 μL of diluted DPP-IV, and 10 μL of the Diprotin A dilution to triplicate wells.[\[16\]](#)
 - 100% Activity Control: Add 30 μL of assay buffer, 10 μL of diluted DPP-IV, and 10 μL of the solvent vehicle.[\[16\]](#)
 - Background Wells: Add 40 μL of assay buffer and 10 μL of the solvent vehicle (no enzyme).[\[16\]](#)
- Incubation: Incubate the plate at 37°C for 10-20 minutes.[\[15\]](#)
- Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.
- Final Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
- Measurement: Read the fluorescence using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[\[16\]](#)
- Data Analysis:

- Subtract the background fluorescence from all readings.
- Calculate the percent inhibition for each Diprotin A concentration using the formula: % Inhibition = $[1 - (\text{Inhibitor Sample Rate} / \text{Control Rate})] * 100$
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vivo Vascular Permeability Study in Mice

This protocol is based on a study investigating the effects of Diprotin A on retinal vascular leakage.[\[12\]](#)

Methodology:

- Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
- Compound Administration:
 - Administer Diprotin A via intraperitoneal injection at a dosage of 70 µg/kg.[\[12\]](#)
 - The dosing regimen is twice daily for a period of 7 days.[\[12\]](#)
 - A control group should receive vehicle injections on the same schedule.
- Assessment of Vascular Leakage (Evans Blue Assay):
 - At the end of the treatment period, anesthetize the mice.
 - Inject Evans blue dye (a fluorescent tracer that binds to albumin) intravenously and allow it to circulate for a specified time (e.g., 2 hours).
 - Perfuse the animals with saline to remove intravascular dye.
 - Dissect the retinas and incubate them in formamide to extract the extravasated dye.
 - Quantify the extracted dye by measuring its absorbance or fluorescence and normalize it to the dry weight of the tissue.

- Molecular Analysis:
 - Collect retinal tissue from a separate cohort of treated and control animals.
 - Prepare protein lysates for Western blot analysis to measure the phosphorylation levels of Src and VE-cadherin.[12]

Research Applications

- Diabetes Research: As a potent DPP-IV inhibitor, Diprotin A is a standard control compound for screening new anti-diabetic drugs and for studying the physiological roles of the incretin system.[14]
- Stem Cell Biology: Diprotin A has been shown to increase the number of viable long-term repopulating hematopoietic stem cells when harvesting mouse bone marrow.[8][9] It also enhances the chemotaxis of embryonic stem cells.[9]
- Vascular Biology: The compound is used to investigate signaling pathways involved in vascular permeability and endothelial barrier function, particularly in the context of diabetic retinopathy.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diprotin A | C17H31N3O4 | CID 94701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Diprotin A TFA (Ile-Pro-Pro (TFA)) Datasheet DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Diprotin A peptide [novoprolabs.com]
- 6. Dipeptidyl peptidase-4 and GLP-1 interplay in STC-1 and GLUTag cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. peptidepharma.com [peptidepharma.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Dipeptidyl Peptidase IV Inhibitor I Diprotin A [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. phcogrev.com [phcogrev.com]
- 14. researchgate.net [researchgate.net]
- 15. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Diprotin A TFA CAS number 209248-71-5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2923929#diprotin-a-tfa-cas-number-209248-71-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com